

Technical Guide: Potential Biological Activity of Chiral 1,4-Oxazepanes[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (R)-4-Benzyl-[1,4]oxazepan-6-ol

CAS No.: 1022915-31-6

Cat. No.: B1343959

[Get Quote](#)

Executive Summary

The 1,4-oxazepane scaffold—a seven-membered heterocycle containing one oxygen and one nitrogen atom—represents a privileged structure in modern medicinal chemistry.[1] Unlike their five- and six-membered counterparts (oxazolidines, morpholines), 1,4-oxazepanes possess unique conformational flexibility that allows them to mimic peptide turns and occupy distinct regions of chemical space.[1]

This guide analyzes the biological potential of chiral 1,4-oxazepanes, specifically focusing on their utility as non-steroidal Progesterone Receptor (PR) antagonists and CNS-active anticonvulsants.[1] It provides a critical review of Structure-Activity Relationships (SAR) and details a validated solid-phase synthetic protocol for generating chiral libraries, a crucial step for lead optimization.[1]

Structural & Stereochemical Significance[1]

Conformational Biasing

The seven-membered ring of 1,4-oxazepane is non-planar, typically adopting a twisted chair or boat conformation.[1] This non-planarity is a feature, not a bug. It allows the scaffold to project substituents into specific vectors that are inaccessible to flat aromatic systems.[1]

- Chirality: Introducing stereocenters (e.g., at C2, C3, or C5) locks the ring into a preferred conformation, reducing the entropic penalty upon binding to a protein target.[1]
- Peptidomimetics: The 1,4-oxazepane skeleton can effectively mimic the
and
residues of a
-turn, making it valuable for disrupting protein-protein interactions.[1]

Therapeutic Applications

Endocrinology: Non-Steroidal Progesterone Receptor (PR) Antagonists

One of the most potent applications of the 1,4-oxazepane scaffold (specifically the benzo[1,4]oxazepine subclass) is in the modulation of the progesterone receptor.[1]

- Clinical Context: PR antagonists are critical for treating endometriosis, uterine fibroids, and breast cancer.[1] Traditional steroidal antagonists (e.g., mifepristone) often suffer from cross-reactivity with the Glucocorticoid Receptor (GR), leading to side effects like cortisol dysregulation.[1]
- The Oxazepane Solution: 7-aryl-1,4-benzoxazepines have emerged as highly selective non-steroidal PR antagonists.[1][2]
- Mechanism of Action: These compounds compete with progesterone for the ligand-binding domain (LBD).[1] The 7-aryl substituent protrudes into the "11
-pocket" of the receptor, inducing a conformational change that prevents co-activator recruitment.[1]

Key SAR Findings:

Structural Feature	Modification Effect
Core Scaffold	1,4-Benzoxazepin-2-one is essential for optimal binding geometry. [1]

| C7 Position | Substitution with a 4-fluorophenyl or 4-cyanophenyl group dramatically increases potency (

nM) and selectivity over GR (>100-fold).[1] | | N1 Position | Small alkyl groups (Me, Et) are tolerated; bulky groups decrease affinity.[1] |

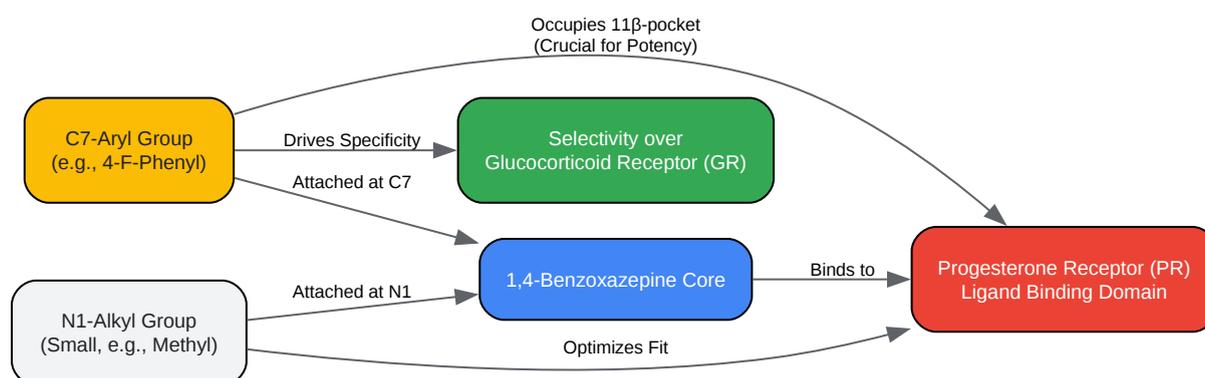
CNS Disorders: Anticonvulsant Activity

Derivatives such as 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones have demonstrated significant anticonvulsant properties in maximal electroshock (MES) models.[1]
[3]

- Proposed Mechanism: Similar to carbamazepine and oxcarbazepine, these compounds likely stabilize the inactivated state of voltage-gated sodium channels (), preventing high-frequency repetitive neuronal firing.[1]
- Advantage: The oxazepine ring offers a different metabolic profile compared to the dibenzazepine ring of carbamazepine, potentially reducing the risk of toxic epoxide metabolite formation.[1]

Visualization: SAR Logic of PR Antagonists

The following diagram illustrates the structural logic for designing selective PR antagonists using the benzoxazepine scaffold.



[Click to download full resolution via product page](#)

Figure 1: Structure-Activity Relationship (SAR) logic for 1,4-benzoxazepine-based PR antagonists.

Technical Protocol: Solid-Phase Synthesis of Chiral 1,4-Oxazepanes

Objective: To synthesize a library of chiral 1,4-oxazepane-5-carboxylic acids using a polymer-supported homoserine strategy. This method is self-validating as the final cyclization step releases the product from the resin; failure to cyclize results in the compound remaining bound.
[1]

Reagents & Materials:

- Resin: Wang resin (100–200 mesh, 1.4 mmol/g loading).[1][4]
- Amino Acid: Fmoc-L-Homoserine(TBDMS)-OH.[1]
- Coupling Agents: DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine).[1]
- Solvents: DMF, DCM (Anhydrous).[1]
- Cleavage Cocktail: 50% TFA (Trifluoroacetic acid) in DCM.[1]

Step-by-Step Methodology

1. Resin Loading (Immobilization)[1][4]

- Swell Wang resin (1.0 g) in DCM for 30 min.
- Dissolve Fmoc-HSe(TBDMS)-OH (3 equiv) in dry DMF/DCM (1:1).[1]
- Add DIC (1.5 equiv) and DMAP (0.1 equiv) to the solution.[1]
- Add the mixture to the resin and shake at room temperature (RT) for 16 hours.
- Filter and wash resin with DMF (3x), DCM (3x), and MeOH (3x).[1]
- Validation: Check loading via Fmoc UV-quantification (Target: 0.6–0.8 mmol/g).[1]

2. Fmoc Deprotection & Sulfonylation[1]

- Treat resin with 20% piperidine in DMF (2 x 15 min). Wash thoroughly.[1]
- React the free amine with 2-nitrobenzenesulfonyl chloride (NsCl, 4 equiv) and DIPEA (8 equiv) in DCM for 2 hours.
- Result: Formation of the N-nosyl sulfonamide (activates nitrogen for alkylation).[1]

3. Alkylation (Introduction of Diversity)[1]

- Suspend resin in dry DMF.[1]
- Add 2-bromoacetophenone derivative (5 equiv) and (10 equiv).
- Shake at RT for 16 hours.
- Wash resin thoroughly to remove excess alkylating agent and salts.[1]

4. Cyclization & Cleavage (The Critical Step)

This step utilizes the "acid-assisted spontaneous lactonization" mechanism.[1]

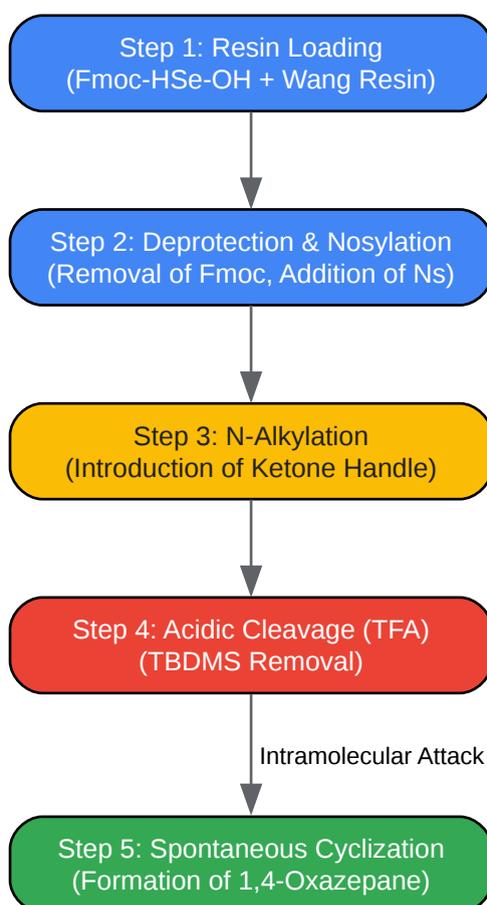
- Treat the resin with 50% TFA in DCM for 1 hour.[1]
- Mechanism: The acid removes the TBDMS protecting group from the homoserine hydroxyl. [1] The exposed hydroxyl attacks the ketone (from the acetophenone moiety) or the amide backbone, leading to cyclization and simultaneous cleavage from the Wang linker.[1]
- Collect the filtrate.[1]
- Evaporate volatiles under nitrogen stream.[1][4]
- Purification: Dissolve residue in MeCN/H₂O and purify via semi-preparative RP-HPLC (C18 column).

Data Summary Table: Expected Yields

R-Group (Acetophenone)	Yield (%)	Purity (%)	Notes
H (Unsubstituted)	85-90	>95	Rapid cyclization
4-F (Para-Fluoro)	80-85	>95	High biological relevance
4-OMe (Electron Donating)	70-75	>90	Slower cyclization kinetics

| 2-Br (Ortho-Steric Bulk) | 40-50 | ~85 | Steric hindrance reduces yield [[1]]

Visualization: Synthetic Workflow



[Click to download full resolution via product page](#)

Figure 2: Solid-phase synthetic pathway for chiral 1,4-oxazepane-5-carboxylic acids.

Future Perspectives

The 1,4-oxazepane scaffold is currently underutilized in Fragment-Based Drug Discovery (FBDD).[1] Its high solubility and defined vectors make it an ideal candidate for "3D-fragment" libraries, moving away from flat aromatic fragments.[1] Future work should explore:

- PROTAC Linkers: Using the oxazepane ring as a rigid linker to improve the permeability of proteolysis-targeting chimeras.[1]
- HDAC Inhibition: While not a classic zinc-binder, hybrid molecules incorporating hydroxamic acids onto the N4-position of the oxazepane ring could yield novel, isoform-selective HDAC inhibitors.[1]

References

- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Source: Royal Society of Chemistry (RSC) Advances, 2020.[1] URL:[[Link](#)]
- 7-aryl 1,5-dihydro-benzo[e][1,4]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists. Source: Bioorganic & Medicinal Chemistry, 2008.[1] URL:[[Link](#)][1]
- Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Source: The Journal of Organic Chemistry, 2023.[1] URL:[[Link](#)][1]
- Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. Source: Medicinal Chemistry Research, 2011.[1] URL:[[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. cdnx.uobabylon.edu.iq \[cdnx.uobabylon.edu.iq\]](https://cdnx.uobabylon.edu.iq)
- [2. 7-aryl 1,5-dihydro-benzo\[e\]\[1,4\]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [3. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances \(RSC Publishing\) DOI:10.1039/D0RA07997A \[pubs.rsc.org\]](https://pubs.rsc.org)
- To cite this document: BenchChem. [Technical Guide: Potential Biological Activity of Chiral 1,4-Oxazepanes[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1343959#potential-biological-activity-of-chiral-1-4-oxazepanes\]](https://www.benchchem.com/product/b1343959#potential-biological-activity-of-chiral-1-4-oxazepanes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com